molecular formula C11H8FNO4 B15057587 5-(3-Fluoro-4-methoxyphenyl)oxazole-4-carboxylic acid

5-(3-Fluoro-4-methoxyphenyl)oxazole-4-carboxylic acid

Cat. No.: B15057587
M. Wt: 237.18 g/mol
InChI Key: GBZYPFTWEZSFLM-UHFFFAOYSA-N
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Description

5-(3-Fluoro-4-methoxyphenyl)oxazole-4-carboxylic acid is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a fluoro and methoxy group on the phenyl ring, which is attached to the oxazole ring at the 5-position, and a carboxylic acid group at the 4-position. The molecular formula of this compound is C11H8FNO4, and it has a molecular weight of 237.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluoro-4-methoxyphenyl)oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-fluoro-4-methoxybenzaldehyde with glycine in the presence of an oxidizing agent to form the oxazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-4-methoxyphenyl)oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

5-(3-Fluoro-4-methoxyphenyl)oxazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-4-methoxyphenyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The fluoro and methoxy groups on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both fluoro and methoxy groups on the phenyl ring of 5-(3-Fluoro-4-methoxyphenyl)oxazole-4-carboxylic acid makes it unique compared to other similar compounds. These groups can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable molecule for various applications .

Properties

Molecular Formula

C11H8FNO4

Molecular Weight

237.18 g/mol

IUPAC Name

5-(3-fluoro-4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H8FNO4/c1-16-8-3-2-6(4-7(8)12)10-9(11(14)15)13-5-17-10/h2-5H,1H3,(H,14,15)

InChI Key

GBZYPFTWEZSFLM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(N=CO2)C(=O)O)F

Origin of Product

United States

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